molecular formula C14H18Si B1394917 5-(Trimethylsilylethynyl)indane CAS No. 1216812-56-4

5-(Trimethylsilylethynyl)indane

Cat. No.: B1394917
CAS No.: 1216812-56-4
M. Wt: 214.38 g/mol
InChI Key: WTMAPKFZBYXACU-UHFFFAOYSA-N
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Description

5-(Trimethylsilylethynyl)indane is an organic compound that features an indane core substituted with a trimethylsilylethynyl group

Biochemical Analysis

Biochemical Properties

5-(Trimethylsilylethynyl)indane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzymatic activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, the compound’s impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in upregulation or downregulation of target genes, thereby modulating various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter the levels of specific metabolites. For instance, the compound has been shown to affect the cytochrome P450 enzyme system, leading to changes in the metabolism of drugs and other xenobiotics . These interactions can have significant implications for the compound’s pharmacokinetics and overall metabolic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these proteins. For example, this compound may be transported into cells via organic anion transporters, which facilitate its uptake and distribution within the cellular environment . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trimethylsilylethynyl)indane typically involves the coupling of an indane derivative with a trimethylsilylethynyl reagent. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques, such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(Trimethylsilylethynyl)indane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne moiety or other functional groups present in the molecule.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be employed.

    Substitution: Reagents such as halogens, organometallic compounds, and acids or bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce saturated or partially reduced compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

5-(Trimethylsilylethynyl)indane has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and organic electronic devices.

    Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers, coatings, and electronic components.

Comparison with Similar Compounds

Similar Compounds

    Indane: The parent compound of 5-(Trimethylsilylethynyl)indane, indane itself is a simple hydrocarbon with a bicyclic structure.

    Trimethylsilylethynylbenzene: A related compound where the trimethylsilylethynyl group is attached to a benzene ring instead of an indane core.

    Indanone: A ketone derivative of indane, which has applications in medicinal chemistry and materials science.

Uniqueness

This compound is unique due to the presence of both the indane core and the trimethylsilylethynyl group. This combination imparts distinct electronic and steric properties, making the compound valuable for specific applications in materials science and organic synthesis. The trimethylsilylethynyl group provides additional reactivity and the potential for further functionalization, which can be leveraged in the design of new molecules and materials.

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMAPKFZBYXACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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